molecular formula C13H17NO B13067537 (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Katalognummer: B13067537
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: HZJSGKQWTBYHHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the use of benzofuran derivatives and cyclopropylmethylamine. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, can be applied to produce this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various biological targets, leading to its diverse pharmacological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine include other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the cyclopropylmethyl and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-cyclopropyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine

InChI

InChI=1S/C13H17NO/c1-2-10(1)8-14-9-11-3-4-13-12(7-11)5-6-15-13/h3-4,7,10,14H,1-2,5-6,8-9H2

InChI-Schlüssel

HZJSGKQWTBYHHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNCC2=CC3=C(C=C2)OCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.